1,2-Difluoro-3-nitro-6-(trifluoromethylthio)benzene
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Overview
Description
1,2-Difluoro-3-nitro-6-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F5NO2S and a molecular weight of 259.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1,2-Difluoro-3-nitro-6-(trifluoromethylthio)benzene involves several stepsThe reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired substitution on the benzene ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1,2-Difluoro-3-nitro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Difluoro-3-nitro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-nitro-6-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group plays a crucial role in enhancing the compound’s reactivity and stability. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
1,2-Difluoro-3-nitro-6-(trifluoromethylthio)benzene can be compared with similar compounds such as:
3,4-Difluoronitrobenzene: This compound has similar fluorine and nitro substitutions but lacks the trifluoromethylthio group.
1,2-Difluoro-3-methoxy-4-nitrobenzene: This compound has a methoxy group instead of the trifluoromethylthio group.
The presence of the trifluoromethylthio group in this compound makes it unique, providing distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H2F5NO2S |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
2,3-difluoro-1-nitro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-5-3(13(14)15)1-2-4(6(5)9)16-7(10,11)12/h1-2H |
InChI Key |
GLKFPRNCXGYJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)F)SC(F)(F)F |
Origin of Product |
United States |
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